

# Application Note: Protocol for Assessing Cytokine Release in Response to GSK789

Author: BenchChem Technical Support Team. Date: December 2025



For Researchers, Scientists, and Drug Development Professionals

#### Introduction

GSK789 is a potent and selective inhibitor of the first bromodomain (BD1) of the Bromodomain and Extra-Terminal (BET) family of proteins.[1] BET proteins are epigenetic readers that play a crucial role in regulating gene expression, including genes involved in inflammation and immunity. Due to its immunomodulatory properties, it is essential to characterize the effect of GSK789 on cytokine release from human immune cells to understand its potential therapeutic applications and to assess any risk of cytokine release syndrome (CRS). This document provides a detailed protocol for an in vitro assessment of cytokine release from human peripheral blood mononuclear cells (PBMCs) upon treatment with GSK789.

## **Principle**

This protocol describes the isolation of PBMCs from whole blood, followed by in vitro stimulation in the presence of varying concentrations of **GSK789**. The release of a panel of proinflammatory and anti-inflammatory cytokines into the cell culture supernatant is quantified using a multiplex immunoassay. This allows for a comprehensive assessment of the immunomodulatory effects of **GSK789**.

### **Data Presentation**



The quantitative data obtained from the cytokine analysis should be summarized in the following tables for clear comparison.

Table 1: Effect of GSK789 on Pro-inflammatory Cytokine Release from Activated PBMCs

| GSK789<br>Conc.<br>(μΜ) | TNF-α<br>(pg/mL) | IL-6<br>(pg/mL) | IFN-y<br>(pg/mL) | IL-1β<br>(pg/mL) | IL-2<br>(pg/mL) | IL-8<br>(pg/mL) |
|-------------------------|------------------|-----------------|------------------|------------------|-----------------|-----------------|
| Vehicle<br>Control      |                  |                 |                  |                  |                 |                 |
| 0.01                    | _                |                 |                  |                  |                 |                 |
| 0.1                     | _                |                 |                  |                  |                 |                 |
| 1                       | _                |                 |                  |                  |                 |                 |
| 10                      | _                |                 |                  |                  |                 |                 |
| Positive<br>Control     |                  |                 |                  |                  |                 |                 |
| Negative<br>Control     | _                |                 |                  |                  |                 |                 |

Table 2: Effect of **GSK789** on Anti-inflammatory Cytokine Release from Activated PBMCs



| GSK789 Conc.<br>(μM) | IL-10 (pg/mL) | IL-4 (pg/mL) | IL-13 (pg/mL) | TGF-β (pg/mL) |
|----------------------|---------------|--------------|---------------|---------------|
| Vehicle Control      | _             |              |               |               |
| 0.01                 |               |              |               |               |
| 0.1                  |               |              |               |               |
| 1                    |               |              |               |               |
| 10                   |               |              |               |               |
| Positive Control     |               |              |               |               |
| Negative Control     | -             |              |               |               |

# **Experimental Protocols Materials and Reagents**

- Human whole blood from healthy donors
- Ficoll-Paque PLUS (or equivalent density gradient medium)
- Phosphate Buffered Saline (PBS), sterile
- RPMI-1640 cell culture medium
- Fetal Bovine Serum (FBS), heat-inactivated
- Penicillin-Streptomycin solution
- L-Glutamine
- GSK789
- Dimethyl sulfoxide (DMSO)
- Lipopolysaccharide (LPS) (Positive Control)



- Phytohaemagglutinin (PHA) (Positive Control)
- Multiplex cytokine immunoassay kit (e.g., Luminex-based)
- 96-well cell culture plates, flat-bottom
- Centrifuge tubes (15 mL and 50 mL)
- Serological pipettes
- · Micropipettes and sterile tips
- · Hemocytometer or automated cell counter
- CO2 incubator (37°C, 5% CO2)
- · Microplate reader for multiplex assay

## **Experimental Workflow Diagram**





Click to download full resolution via product page

Caption: Experimental workflow for assessing cytokine release with GSK789.



### **Step-by-Step Protocol**

- 1. Preparation of Reagents
- Complete RPMI Medium: Supplement RPMI-1640 with 10% heat-inactivated FBS, 1% Penicillin-Streptomycin, and 2 mM L-Glutamine.
- GSK789 Stock Solution: Prepare a 10 mM stock solution of GSK789 in DMSO. Store at -20°C. Further dilutions should be made in complete RPMI medium immediately before use. The final DMSO concentration in the cell culture should not exceed 0.1%.
- Positive Controls: Prepare stock solutions of LPS (e.g., 1 mg/mL in sterile water) and PHA (e.g., 1 mg/mL in sterile PBS).
- 2. Isolation of Human PBMCs
- Dilute fresh human whole blood 1:1 with sterile PBS at room temperature.
- Carefully layer 30 mL of the diluted blood over 15 mL of Ficoll-Paque in a 50 mL conical centrifuge tube.
- Centrifuge at 400 x g for 30-40 minutes at room temperature with the brake off.
- After centrifugation, carefully aspirate the upper layer of plasma and platelets.
- Collect the buffy coat layer containing the PBMCs and transfer to a new 50 mL conical tube.
- Wash the PBMCs by adding 30-40 mL of sterile PBS and centrifuge at 300 x g for 10 minutes at room temperature.
- Discard the supernatant and resuspend the cell pellet in 10 mL of complete RPMI medium.
- Count the cells using a hemocytometer or an automated cell counter and assess viability (should be >95%).
- Adjust the cell concentration to 1 x 10<sup>6</sup> cells/mL in complete RPMI medium.
- 3. In Vitro Cell Stimulation



- Plate 100 μL of the PBMC suspension (1 x 10<sup>5</sup> cells) into each well of a 96-well flat-bottom cell culture plate.
- Prepare serial dilutions of **GSK789** in complete RPMI medium at 2X the final desired concentrations (e.g., 20 μM, 2 μM, 0.2 μM, and 0.02 μM).
- Add 100 μL of the diluted GSK789 solutions to the respective wells.
- Controls:
  - Vehicle Control: Add 100 μL of complete RPMI medium containing the same final concentration of DMSO as the highest GSK789 concentration.
  - Positive Controls: Add 100 μL of complete RPMI medium containing a stimulating agent (e.g., LPS at a final concentration of 100 ng/mL or PHA at 5 μg/mL).
  - Unstimulated Control: Add 100 μL of complete RPMI medium.
- Incubate the plate for 24-48 hours in a humidified incubator at 37°C with 5% CO2.
- 4. Supernatant Collection and Cytokine Quantification
- After incubation, centrifuge the 96-well plate at 300 x g for 5 minutes.
- Carefully collect the supernatant from each well without disturbing the cell pellet.
- Analyze the cytokine concentrations in the supernatant using a multiplex immunoassay (e.g., Luminex) according to the manufacturer's instructions. A typical panel would include TNF-α, IL-6, IFN-y, IL-1β, IL-2, IL-8, IL-10, and IL-4.

## **Signaling Pathway Diagram**





Click to download full resolution via product page

Caption: Putative signaling pathway for **GSK789**-mediated modulation of cytokine production.

## **Expected Results**

Based on the known function of BET inhibitors, it is anticipated that GSK789 will suppress the production of pro-inflammatory cytokines in a dose-dependent manner in stimulated PBMCs. Specifically, a reduction in TNF- $\alpha$ , IL-6, and other NF- $\kappa$ B-regulated cytokines is expected. The effect on anti-inflammatory cytokines such as IL-10 should also be evaluated to determine the overall immunomodulatory profile of GSK789. The data will help to establish a therapeutic window and to identify potential biomarkers for monitoring the in vivo activity of the compound. Pan-BET inhibitors have been shown to suppress the production of pro-inflammatory proteins



by macrophages.[2] A selective BD1 inhibitor, XL-126, demonstrated concentration-dependent inhibition of LPS-induced IL-6 production in murine macrophages.[3] Another BET inhibitor, I-BET-762, was found to suppress the production of GM-CSF and IL-17.[2] These findings suggest that **GSK789**, as a selective BD1 inhibitor, is likely to exhibit anti-inflammatory properties by downregulating the expression of key pro-inflammatory cytokines.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

#### References

- 1. GSK789: A Selective Inhibitor of the First Bromodomains (BD1) of the Bromo and Extra Terminal Domain (BET) Proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Selective inhibition of CD4+ T-cell cytokine production and autoimmunity by BET protein and c-Myc inhibitors PMC [pmc.ncbi.nlm.nih.gov]
- 3. XL-126, a BD1-selective BET inhibitor with potent anti-inflammatory efficacy in vivo | BioWorld [bioworld.com]
- To cite this document: BenchChem. [Application Note: Protocol for Assessing Cytokine Release in Response to GSK789]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b10822734#protocol-for-assessing-cytokine-release-with-gsk789]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote





## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com